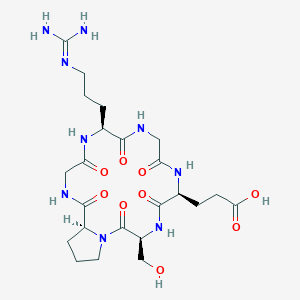

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

Beschreibung

BenchChem offers high-quality Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H37N9O9 |

|---|---|

Molekulargewicht |

583.6 g/mol |

IUPAC-Name |

3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid |

InChI |

InChI=1S/C23H37N9O9/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |

InChI-Schlüssel |

MEJPDAIBXJSYRP-AJNGGQMLSA-N |

Isomerische SMILES |

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |

Kanonische SMILES |

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Function of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), often abbreviated as c(GRGESP), is a cyclic hexapeptide that serves a critical role in the study of cell adhesion and integrin biology. Its primary function is to act as a negative control for the widely studied integrin-binding peptide, Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) [c(GRGDSP)]. The specific substitution of an aspartic acid (Asp) residue with a glutamic acid (Glu) residue in the Arg-Gly-Asp (RGD) motif abrogates its ability to bind effectively to RGD-dependent integrins. This document provides an in-depth technical overview of the function, application, and relevant experimental methodologies associated with c(GRGESP).

Core Function: A Negative Control in Integrin Binding

The tripeptide sequence Arg-Gly-Asp (RGD) is a canonical motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. This sequence is recognized by several members of the integrin family of transmembrane receptors, mediating cell-matrix adhesion, which is fundamental to processes like cell migration, proliferation, and survival.

The cyclic peptide c(GRGDSP) mimics this natural recognition sequence and is a potent inhibitor of RGD-dependent integrin-ligand interactions. In contrast, c(GRGESP) contains an Arg-Gly-Glu (RGE) sequence. The substitution of the shorter aspartic acid with the longer-chain glutamic acid residue disrupts the precise spatial arrangement of the carboxylate group required for optimal binding to the integrin's RGD-binding pocket. Consequently, c(GRGESP) exhibits significantly reduced or no affinity for RGD-binding integrins and is therefore an ideal negative control in experiments designed to investigate the effects of RGD-mediated cell adhesion.

Quantitative Data: Comparative Integrin Binding Affinity

The efficacy of RGD-containing peptides is often quantified by their half-maximal inhibitory concentration (IC50) in competitive binding or cell adhesion assays. While specific IC50 values for c(GRGESP) are not extensively reported in the literature due to its intended inactivity, it is consistently used as a benchmark to demonstrate the specificity of RGD-mediated effects. The expected IC50 value for c(GRGESP) in RGD-dependent integrin binding assays is significantly higher than that of c(GRGDSP), often by several orders of magnitude, or shows no inhibition at high concentrations.

For context, the following table summarizes typical IC50 values for various RGD peptides against the αvβ3 integrin, a common target.

| Peptide | Sequence | Integrin Target | Typical IC50 (nM) |

| c(GRGDSP) | Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) | αvβ3 | 1 - 100 |

| c(RGDfV) | Cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | 1 - 10 |

| Cilengitide | Cyclo(Arg-Gly-Asp-D-Phe-N(Me)Val) | αvβ3, αvβ5 | 0.1 - 5 |

| c(GRGESP) | Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) | αvβ3 | > 10,000 (Expected) |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Signaling Pathways: The Role in Elucidating RGD-Mediated Transduction

Binding of RGD-containing ligands to integrins triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. This pathway plays a crucial role in regulating cell behavior. The use of c(GRGESP) as a negative control is vital for confirming that the observed signaling events are specifically due to RGD-integrin engagement and not a result of non-specific peptide effects.

A simplified representation of the integrin-mediated signaling pathway initiated by RGD peptides is depicted below. c(GRGESP) is not expected to initiate this cascade.

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A Technical Guide to a Non-Integrin Binding Peptide

Abstract

This technical guide provides an in-depth analysis of the cyclic hexapeptide Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), commonly referred to as c(GRGESP). While structurally similar to the well-characterized integrin-binding RGD peptides, the substitution of aspartic acid (D) with glutamic acid (E) critically ablates its affinity for the RGD-binding pocket of integrins. This document consolidates the current understanding of c(GRGESP) as a non-integrin binding peptide, detailing its primary application as a negative control in biomedical research. We present available quantitative data, comprehensive experimental protocols where c(GRGESP) is employed, and visualizations of relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their work.

Introduction: The Critical Role of the RGD Motif and the GRGESP Analogue

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in physiological processes such as cell migration, proliferation, differentiation, and apoptosis. A key recognition motif for many integrins is the tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD). Peptides and peptidomimetics containing the RGD sequence can competitively inhibit the binding of extracellular matrix proteins like fibronectin to integrins, thereby modulating downstream signaling and cellular behavior.

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) or c(GRGESP) is a synthetic cyclic peptide designed as a close structural analogue of the active cyclic RGD peptides, such as Cyclo(GRGDSP). The single, conservative substitution of the negatively charged aspartic acid (Asp, D) with the longer side-chained glutamic acid (Glu, E) is sufficient to prevent effective binding to the RGD-binding pocket of integrins. This specificity makes c(GRGESP) an invaluable tool in experimental biology, serving as a highly specific negative control to demonstrate that an observed biological effect is indeed mediated by RGD-integrin interactions.

This guide will explore the characteristics of c(GRGESP) as a non-integrin binding peptide and its application in various experimental contexts.

Quantitative Data: Demonstrating Lack of Integrin-Mediated Inhibition

The primary quantitative data associated with Cyclo(GRGESP) is centered on its lack of inhibitory activity in assays where RGD peptides are potent. This is typically demonstrated by a very high half-maximal inhibitory concentration (IC50) value, often orders of magnitude higher than the active RGD counterpart, or a complete lack of inhibition at concentrations where the RGD peptide is maximally effective.

| Assay Type | Peptide | Organism/Cell Type | Concentration / IC50 | Observed Effect |

| Tumor Cell-Induced Platelet Aggregation | GRGDS (linear) | Murine Fibrosarcoma | 0.4 mM | Complete inhibition of platelet aggregation. |

| Tumor Cell-Induced Platelet Aggregation | GRGESP (linear) | Murine Fibrosarcoma | 0.8 mM | No inhibition of platelet aggregation. |

| ADP-Induced Platelet Aggregation | GRGDS (linear) | Human | IC50: 100 µM | 50% inhibition of platelet aggregation.[1] |

| ADP-Induced Platelet Aggregation | c(GRGESP) | Human | Typically used at 100-500 µM | No significant inhibition of platelet aggregation. (Exact IC50 values are seldom reported as they are considered too high to be physiologically relevant). |

| Cell Adhesion to Fibronectin | Cyclic RGD | NIH3T3 Fibroblasts | 0.1 - 10 µM | Concentration-dependent inhibition of cell adhesion and spreading. |

| Cell Adhesion to Fibronectin | c(GRGESP) | NIH3T3 Fibroblasts | Typically used at 10-100 µM | No effect on cell adhesion and spreading. |

| Complement-Mediated Phagocytosis | RGDS (linear) | Human Macrophages | Not specified | Inhibitory effect observed. |

| Complement-Mediated Phagocytosis | GRGESP (linear) | Human Macrophages | Not specified | Did not inhibit phagocytosis of complement-coated erythrocytes. [2] |

Note: The data presented is compiled from various sources. Specific concentrations and IC50 values can vary depending on the experimental conditions, cell types, and specific protocols used.

Experimental Protocols

Cyclo(GRGESP) is predominantly used as a negative control in a variety of cell-based assays to confirm the specificity of RGD-integrin interactions. Below are detailed methodologies for key experiments where this peptide is commonly employed.

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix (ECM) protein-coated surface. RGD-containing peptides compete with the ECM proteins for integrin binding, thus inhibiting cell adhesion. c(GRGESP) should not exhibit this inhibitory effect.

Methodology:

-

Plate Coating:

-

Coat wells of a 96-well microplate with an ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove any unbound protein.

-

Block non-specific binding by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at 37°C.

-

Wash the wells again three times with PBS.

-

-

Cell Preparation:

-

Culture cells of interest (e.g., NIH3T3 fibroblasts) to sub-confluency.

-

Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Wash the cells with a serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

-

-

Inhibition Assay:

-

Pre-incubate the cell suspension with various concentrations of the test peptides (e.g., cyclic RGD peptide as the active compound and c(GRGESP) as the negative control) for 30 minutes at 37°C. A typical concentration range for the active peptide is 1-100 µM, and c(GRGESP) is used at the same or higher concentrations.

-

Add 100 µL of the cell/peptide suspension to each well of the ECM-coated plate.

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a dye such as 0.1% crystal violet for 20 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist. Fibrinogen binding to the platelet integrin αIIbβ3, an RGD-dependent process, is essential for aggregation. RGD peptides inhibit this process, while c(GRGESP) does not.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).

-

Collect the PRP and keep it at room temperature for use within 4 hours.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add the test peptide (e.g., GRGDS or c(GRGESP)) to the PRP and incubate for a few minutes.

-

Initiate platelet aggregation by adding an agonist such as ADP (e.g., 10 µM final concentration) or collagen.

-

Record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation.

-

Phagocytosis Assay

This assay quantifies the engulfment of particles by phagocytic cells like macrophages. The recognition of certain opsonized particles can be mediated by integrins.

Methodology:

-

Cell Preparation:

-

Culture macrophages (e.g., RAW 264.7 cell line) in a 96-well plate until they form a monolayer.

-

-

Particle Preparation:

-

Use fluorescently labeled particles (e.g., FITC-labeled zymosan or IgG-coated latex beads).

-

Opsonize the particles if necessary by incubating them with serum.

-

-

Inhibition Assay:

-

Pre-incubate the macrophage monolayer with the test peptides (e.g., RGDS and GRGESP) in serum-free medium for 30 minutes at 37°C.

-

Add the fluorescently labeled particles to the wells.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Quantification:

-

Aspirate the medium and wash the cells with cold PBS to remove non-engulfed particles.

-

Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of extracellular particles.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in the presence of an inhibitory peptide indicates inhibition of phagocytosis.

-

Signaling Pathways and Experimental Workflows

While Cyclo(GRGESP) is not known to initiate a specific signaling cascade due to its non-binding nature, it is crucial to understand the pathway it is used as a control against.

Canonical RGD-Integrin Signaling Pathway

The binding of RGD-containing ligands to integrins triggers a cascade of intracellular events, leading to cell adhesion, spreading, and survival signals. A simplified representation of this pathway is shown below. c(GRGESP) fails to initiate this cascade because it does not bind to the integrin.

Caption: RGD-Integrin signaling vs. c(GRGESP) non-interaction.

Experimental Workflow: Cell Adhesion Assay

The logical flow of a cell adhesion assay using c(GRGESP) as a negative control is depicted below.

Caption: Workflow for a competitive cell adhesion assay.

Experimental Workflow: Platelet Aggregation Assay

The following diagram illustrates the workflow for assessing platelet aggregation inhibition.

References

An In-depth Technical Guide to the Physicochemical Properties of c(GRGESP) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cyclic peptide c(GRGESP). This peptide, with the sequence cyclo(Gly-Arg-Gly-Glu-Ser-Pro), is widely utilized in cell biology and drug development as a negative control for studies involving the Arg-Gly-Asp (RGD) cell adhesion motif. Understanding its fundamental characteristics is crucial for the correct design, execution, and interpretation of experiments.

Core Physicochemical Properties

The physicochemical properties of c(GRGESP) are summarized in the table below. These values are essential for handling, storage, and application of the peptide in various experimental settings.

| Property | Value | Method |

| Amino Acid Sequence | cyclo(Gly-Arg-Gly-Glu-Ser-Pro) | - |

| Molecular Formula | C₂₁H₃₄N₈O₈ | Calculated |

| Molecular Weight | 542.55 g/mol | Calculated |

| Theoretical Isoelectric Point (pI) | 4.05 | Predicted using IPC 2.0 |

| Solubility | Freely soluble in water.[1] For hydrophobic peptides, organic solvents like DMSO and DMF can be used for initial solubilization.[2] | Experimental and General Peptide Guidelines |

| Appearance | Lyophilized white powder | General Observation |

| Purity | Typically >95% (Commercially available)[1] | HPLC |

Stability and Storage

Proper storage is critical to maintain the integrity and activity of the c(GRGESP) peptide.

| Condition | Recommendation | Duration |

| Lyophilized Powder | Store at -20°C or -80°C in a tightly sealed container, protected from moisture.[1] | Up to 6 months at -80°C; 1 month at -20°C.[1] |

| Stock Solution | Prepare in sterile water, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] | Weeks to months, depending on storage temperature and frequency of use. |

Biological Activity and Role as a Negative Control

The primary biological relevance of c(GRGESP) lies in its function as an inactive control peptide in studies of integrin-mediated cell adhesion. The RGD sequence is a well-established recognition motif for many integrins, mediating cell-matrix and cell-cell interactions. The substitution of aspartic acid (D) with glutamic acid (E) in the GRGESP sequence significantly diminishes or abolishes its binding affinity to integrins.

Consequently, c(GRGESP) is used to demonstrate the specificity of cellular responses to RGD-containing ligands. It serves to differentiate between specific integrin-mediated signaling and non-specific effects of peptides on cells. For instance, it is used as a control in collagen gel contraction assays, where it has been shown to inhibit the spreading of human fibroblasts within the gel.[1]

Conceptual Signaling Pathway

The following diagram illustrates the differential signaling expected from an RGD-containing peptide versus the c(GRGESP) control peptide.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline general methodologies for the characterization and use of the c(GRGESP) peptide.

Peptide Solubilization

A general workflow for solubilizing lyophilized c(GRGESP) peptide.

Protocol:

-

Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.

-

Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1-10 mg/mL).

-

Gently vortex or pipette up and down to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

Purity and Identity Verification by HPLC and Mass Spectrometry

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard techniques to verify the purity and identity of synthetic peptides.

Protocol Workflow:

HPLC Conditions (Typical):

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm and 280 nm

Mass Spectrometry (Typical):

-

Ionization Source: Electrospray Ionization (ESI)

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Mode: Positive ion mode

-

Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of c(GRGESP).

Cell Adhesion Assay (as a Negative Control)

This protocol describes the use of c(GRGESP) as a negative control in a typical cell adhesion assay.

Protocol Workflow:

Protocol:

-

Coat the wells of a microplate with solutions of the RGD-containing peptide (positive control), c(GRGESP) (negative control), and a non-adhesive protein like bovine serum albumin (BSA) (background control) at desired concentrations (e.g., 1-20 µg/mL in PBS). Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solutions and wash the wells with PBS.

-

Block non-specific binding sites by incubating with a solution of BSA (e.g., 1% w/v in PBS) for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

Harvest cells of interest, resuspend them in serum-free media, and add them to the coated wells.

-

Incubate for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by solubilization and absorbance measurement, or by using a fluorescent dye and imaging.

-

Compare the results across the different coating conditions. Adhesion to c(GRGESP)-coated surfaces is expected to be significantly lower than to RGD-coated surfaces and comparable to the BSA control.

Conclusion

The cyclic peptide c(GRGESP) is an indispensable tool for researchers investigating integrin-mediated cellular processes. Its well-defined physicochemical properties, particularly its solubility in aqueous solutions and its inability to significantly interact with integrin receptors, make it an ideal negative control. The experimental protocols outlined in this guide provide a framework for the proper handling, characterization, and application of c(GRGESP) in a research setting, ensuring the generation of robust and reliable data.

References

The Rationale for Utilizing GRGESP as a Negative Control in Integrin-Mediated Cell Adhesion Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of cell adhesion research and the development of targeted therapeutics, the use of appropriate controls is paramount to ensure the specificity of observed effects. The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a cornerstone of cell-extracellular matrix (ECM) interactions, mediating cell adhesion through binding to a class of cell surface receptors known as integrins. Consequently, synthetic peptides containing the RGD sequence, such as GRGDSP, are widely employed to study these interactions and to functionalize biomaterials. To validate that the biological effects are specifically due to the RGD-integrin interaction, a non-functional control peptide is essential. The GRGESP sequence, a scrambled version of the RGDSP peptide, serves as a robust negative control. This guide elucidates the molecular basis for this choice, presents quantitative data demonstrating the differential effects of GRGDSP and GRGESP, provides detailed experimental protocols for assessing these effects, and visualizes the underlying signaling pathways.

The Molecular Basis for RGD-Mediated Cell Adhesion and the Inert Nature of GRGESP

The RGD sequence is the primary recognition motif for approximately half of the known integrin heterodimers, which are transmembrane proteins crucial for cell adhesion, migration, proliferation, and survival.[1][2] The specific spatial arrangement of the arginine, glycine, and aspartic acid residues allows for high-affinity binding to a pocket formed at the interface of the α and β integrin subunits.

The rationale for using GRGESP as a negative control lies in the stringent structural requirements for this interaction. By rearranging the amino acid sequence from Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) to Gly-Arg-Gly-Glu-Ser-Pro (GRGESP), the critical RGD motif is disrupted. The substitution of aspartic acid (D) with glutamic acid (E) at the key position, or any other scrambling of the sequence, is sufficient to abrogate high-affinity binding to integrins. This is because the precise stereochemical presentation of the carboxylate side chain of aspartate, in conjunction with the guanidinium group of arginine, is essential for fitting into the integrin binding pocket and coordinating with a divalent cation. Therefore, the GRGESP peptide is not expected to engage integrins with any significant affinity and should not trigger the downstream signaling events associated with RGD-mediated cell adhesion. One study confirmed that polymer networks grafted with the inactive control peptide GRGES remained completely non-adhesive to cells.[3]

Quantitative Comparison of GRGDSP and GRGESP Activity

The most direct method to quantify the difference in activity between GRGDSP and a scrambled control like GRGESP is through competitive binding assays, which determine the concentration of a peptide required to inhibit the binding of a known ligand to its receptor by 50% (IC50). While direct IC50 values for GRGESP are not commonly reported due to its very low affinity, comprehensive studies on various RGD-containing peptides demonstrate the sequence's critical nature.

The following table summarizes the IC50 values for the active peptide GRGDSP against various integrin subtypes from a comprehensive evaluation using a solid-phase binding assay. It is inferred from the body of literature that the IC50 value for GRGESP would be significantly higher, likely in the millimolar range or not measurable, indicating a lack of significant binding.

| Peptide | Integrin Subtype | IC50 (nM) |

| GRGDSP | αvβ3 | 12 - 89 |

| GRGDSP | αvβ5 | 167 - 580 |

| GRGDSP | α5β1 | 34 - 335 |

| GRGDSP | αvβ6 | >10,000 |

| GRGDSP | αvβ8 | >10,000 |

| GRGDSP | αIIbβ3 | >10,000 |

| Table 1: IC50 values for GRGDSP binding to various integrin subtypes. Data compiled from a comprehensive evaluation of RGD-binding ligands.[4] The high IC50 values for some integrins indicate lower binding affinity. |

Experimental Protocols

Cell Adhesion Assay

This protocol is designed to qualitatively and quantitatively assess the ability of a surface functionalized with a peptide to support cell adhesion.

Materials:

-

Tissue culture plates (e.g., 96-well)

-

Peptides: GRGDSP (positive control), GRGESP (negative control), and any experimental peptides.

-

Coating buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Cell line expressing relevant integrins (e.g., HeLa, fibroblasts)

-

Cell culture medium (e.g., DMEM)

-

Trypsin-EDTA

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Prepare solutions of GRGDSP and GRGESP peptides in coating buffer at a desired concentration (e.g., 20 µg/mL).

-

Add 100 µL of each peptide solution to the wells of a 96-well plate. Include wells with coating buffer only as a baseline control.

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

Aspirate the peptide solutions and wash the wells three times with PBS.

-

Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific cell adhesion.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge.

-

Resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

-

Aspirate the blocking buffer from the coated plate and wash once with PBS.

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Staining and Quantification:

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the wells with water and stain with 100 µL of Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain and allow to air dry.

-

Add 100 µL of solubilization buffer to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Competitive Cell Adhesion Assay

This protocol quantifies the ability of a soluble peptide to inhibit cell adhesion to a surface coated with an RGD-containing protein like fibronectin.

Materials:

-

Fibronectin-coated 96-well plates

-

Soluble peptides: GRGDSP (positive control inhibitor), GRGESP (negative control inhibitor)

-

Other materials as listed in the Cell Adhesion Assay protocol.

Procedure:

-

Plate Preparation:

-

Coat and block a 96-well plate with fibronectin as described in the cell adhesion assay, or use pre-coated plates.

-

-

Cell Preparation and Pre-incubation:

-

Prepare a cell suspension as described previously.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of soluble GRGDSP or GRGESP peptides (e.g., from 0.1 µM to 1 mM) for 30 minutes at 37°C. Include a control with no peptide.

-

-

Cell Seeding and Incubation:

-

Add 100 µL of the pre-incubated cell-peptide mixtures to the fibronectin-coated wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Washing, Staining, and Quantification:

-

Proceed with washing, staining, and quantification as described in the Cell Adhesion Assay protocol.

-

The results will show a dose-dependent inhibition of cell adhesion by GRGDSP, while GRGESP should show little to no inhibition.

-

Visualization of Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: RGD-Integrin Signaling Pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field [mdpi.com]

- 3. Polymer networks with grafted cell adhesion peptides for highly biospecific cell adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamic Acid in c(GRGESP): A Technical Guide to a Critical Negative Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide c(GRGESP) serves as an indispensable negative control in the study of integrin-mediated cell adhesion and signaling. Its utility lies in the single substitution of aspartic acid (D) with glutamic acid (E) within the otherwise potent Arg-Gly-Asp (RGD) recognition motif. This seemingly subtle change drastically diminishes the peptide's affinity for RGD-binding integrins, effectively rendering it biologically inert in this context. This technical guide delves into the core principles underlying the critical role of the glutamic acid residue in c(GRGESP), providing a comprehensive overview of the structural basis for its inactivity, comparative quantitative data, detailed experimental protocols where it is employed, and visual representations of the key concepts. Understanding the function of glutamic acid in this context is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics.

The Structural Basis for Inactivity: A Tale of Two Carboxylates

The biological activity of RGD-containing peptides is critically dependent on the precise spatial arrangement of the arginine and aspartic acid side chains. The carboxylate group of the aspartic acid residue plays a direct and essential role in coordinating with a divalent cation, typically Mg²⁺ or Mn²⁺, within the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit. This coordination is a cornerstone of the high-affinity binding that initiates downstream signaling cascades.

The substitution of aspartic acid with glutamic acid in the GRGESP sequence introduces an additional methylene group (-CH₂) into the side chain. While both amino acids possess a terminal carboxylate group, the increased length of the glutamic acid side chain imposes significant steric hindrance and alters the positioning of the carboxylate within the binding pocket. This prevents the optimal coordination with the MIDAS cation, leading to a dramatic reduction in binding affinity.

Conformational Analysis of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro): A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The conformational landscape of cyclic peptides is a critical determinant of their biological activity and pharmacological properties. This guide provides an in-depth overview of the principles and techniques involved in the conformational analysis of cyclic hexapeptides, with a specific focus on the conceptual framework applicable to Cyclo(Gly-Arg-Gly-Glu-Ser-Pro). While specific experimental data for Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is limited in publicly available literature due to its primary role as a control peptide, this document outlines the established methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, that are employed to elucidate the three-dimensional structures of related cyclic hexapeptides. This guide serves as a comprehensive resource for researchers undertaking the structural characterization of cyclic peptides.

Introduction to Cyclic Peptide Conformation

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The constrained cyclic structure reduces the conformational flexibility, which can lead to a more favorable binding entropy upon interaction with biological targets. However, this rigidity is not absolute, and cyclic peptides often exist as an ensemble of interconverting conformers in solution. The characterization of this conformational ensemble is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel peptide-based drugs.

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is a cyclic hexapeptide that has been utilized in research primarily as a negative control for studies involving the integrin-binding peptide Cyclo(Arg-Gly-Asp-Ser-Pro). While a detailed conformational analysis of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is not extensively documented in scientific literature, the principles and techniques described herein are directly applicable to its study.

Theoretical Foundations of Peptide Conformation

The conformation of a peptide is defined by the spatial arrangement of its atoms, which is primarily determined by the rotational freedom around the single bonds of the peptide backbone and amino acid side chains.

2.1. Dihedral Angles: The backbone conformation of a peptide is described by a set of dihedral angles (torsion angles) for each amino acid residue:

-

Phi (φ): The torsion angle around the N-Cα bond.

-

Psi (ψ): The torsion angle around the Cα-C' bond.

-

Omega (ω): The torsion angle around the peptide bond (C'-N). The peptide bond is typically in the trans conformation (ω ≈ 180°) due to steric hindrance, although cis conformations (ω ≈ 0°) can occur, particularly preceding a proline residue.

2.2. Intramolecular Hydrogen Bonds: To satisfy the hydrogen-bonding potential of the amide protons and carbonyl oxygens in a low-dielectric environment, cyclic peptides often adopt compact, folded conformations stabilized by intramolecular hydrogen bonds. These bonds are crucial in defining the secondary structure elements.

2.3. Common Secondary Structures in Cyclic Hexapeptides: Cyclic hexapeptides are known to adopt various secondary structures, with β-turns and γ-turns being the most prevalent.

-

β-turns: These are structures that involve four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

-

γ-turns: These involve three residues and are characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2).

Methodologies for Conformational Analysis

The determination of a cyclic peptide's conformational ensemble typically involves a synergistic combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful experimental technique for determining the solution-state conformation of peptides.[1] A suite of NMR experiments is employed to obtain the necessary structural restraints.

-

1D ¹H NMR: Provides initial information on the overall folding of the peptide and can indicate the presence of multiple conformations if more resonances are observed than expected.[2]

-

2D Total Correlation Spectroscopy (TOCSY): Used to identify the spin systems of individual amino acid residues by revealing through-bond scalar couplings.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å).[3] The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[3][4] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[3][5]

-

J-Coupling Constants: The ³J(HN,Hα) coupling constant, obtained from 1D or 2D spectra, can be related to the φ dihedral angle through the Karplus equation.

-

Amide Proton Temperature Coefficients: Measuring the change in the chemical shift of amide protons with temperature can help identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients are likely shielded from the solvent due to their participation in hydrogen bonding.[2]

-

¹³C and ¹⁵N NMR: The chemical shifts of backbone carbons and nitrogens are also sensitive to the local conformation and can provide additional structural insights.[6]

A generalized workflow for NMR-based conformational analysis is depicted below:

Computational Protocols

Molecular Dynamics (MD) Simulations: MD simulations provide a computational microscope to visualize the dynamic nature of peptides in solution at an atomic level. These simulations can complement experimental data by exploring the conformational space available to the peptide and providing insights into the relative energies and populations of different conformers.

The general workflow for an MD simulation study is as follows:

-

System Setup: The peptide structure (often an initial model or a structure derived from NMR) is placed in a simulation box filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This allows the solvent molecules to relax around the peptide.

-

Production MD: The simulation is run for an extended period (nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at discrete time steps by integrating Newton's equations of motion. The trajectory of the peptide's motion is saved for analysis.

-

Trajectory Analysis: The saved trajectory is analyzed to identify the predominant conformational states, the transitions between them, and to calculate various structural properties such as dihedral angles, hydrogen bonds, and root-mean-square deviation (RMSD).

The relationship between experimental and computational approaches in a comprehensive conformational analysis is illustrated in the following diagram:

Data Presentation and Interpretation

A thorough conformational analysis results in a wealth of quantitative data that needs to be presented in a clear and concise manner. The following tables provide templates for summarizing key findings, populated with hypothetical data for a representative cyclic hexapeptide.

Table 1: ¹H NMR Chemical Shifts (δ) and Temperature Coefficients (Δδ/ΔT) in DMSO-d₆

| Residue | NH (ppm) | Δδ/ΔT (ppb/K) | Hα (ppm) | Other Protons (ppm) |

| Gly¹ | 8.52 | -4.5 | 3.85, 3.70 | |

| Arg² | 8.10 | -1.5 | 4.30 | β: 1.75, 1.60; γ: 1.55; δ: 3.15 |

| Gly³ | 8.65 | -5.2 | 3.90, 3.68 | |

| Glu⁴ | 8.25 | -1.8 | 4.20 | β: 2.05, 1.90; γ: 2.25 |

| Ser⁵ | 7.98 | -3.9 | 4.40 | β: 3.80, 3.70 |

| Pro⁶ | - | - | 4.25 | β: 2.10, 1.80; γ: 1.95; δ: 3.60, 3.50 |

Small Δδ/ΔT values (e.g., for Arg² and Glu⁴) are indicative of amide protons involved in intramolecular hydrogen bonding.

Table 2: Key NOE/ROE Contacts and Calculated Distances

| Proton 1 | Proton 2 | NOE/ROE Intensity | Calculated Distance (Å) |

| Arg² NH | Gly¹ Hα | Strong | 2.2 ± 0.4 |

| Glu⁴ NH | Arg² Hα | Medium | 2.8 ± 0.6 |

| Pro⁶ Hα | Ser⁵ Hα | Strong | 2.5 ± 0.5 |

| Arg² NH | Glu⁴ NH | Weak | 3.5 ± 0.8 |

These distances serve as crucial restraints in the structure calculation process.

Table 3: Backbone Dihedral Angles (φ, ψ) for the Most Populated Conformer

| Residue | φ (°) | ψ (°) |

| Gly¹ | -150 | 145 |

| Arg² | -60 | -30 |

| Gly³ | 80 | -75 |

| Glu⁴ | -140 | 130 |

| Ser⁵ | -70 | -40 |

| Pro⁶ | -65 | 150 |

These angles define the backbone fold of the peptide.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational study of the cyclic hexapeptide L-Ala-L-Pro-Gly-L-Val-Gly-L-Val, by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy: ^(15)N NMR of a Cyclic Pentapeptide [authors.library.caltech.edu]

Methodological & Application

Application Notes and Protocols for Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in Cell Adhesion Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), a cyclic peptide containing the GRGESP sequence, serves as a valuable tool in the study of cell adhesion. While the Arg-Gly-Asp (RGD) sequence is the most well-known motif for integrin-mediated cell adhesion, related sequences such as GRGESP can also play significant roles, often as specific inhibitors or modulators of certain integrin subtypes. These application notes provide detailed protocols for utilizing Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in both promoting and inhibiting cell adhesion, allowing for the investigation of integrin-ligand interactions and downstream signaling pathways.

This peptide is a synthetic ligand for α5β1 integrin and can be used to competitively inhibit the binding of extracellular matrix (ECM) proteins, such as fibronectin, to this receptor on cells like the Caco-2 cell line. Understanding the interaction of this peptide with α5β1 integrin is crucial for research in areas such as cancer progression, angiogenesis, and tissue engineering.

Mechanism of Action: Integrin Binding and Signaling

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) interacts with integrins, a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Specifically, the GRGESP sequence is recognized by the α5β1 integrin. Upon binding to the extracellular domain of the integrin, the peptide can either mimic the natural ligand to promote adhesion when immobilized on a surface or act as a competitive inhibitor when in solution, blocking the binding of natural ligands like fibronectin.

Binding of an agonist to the α5β1 integrin initiates a cascade of intracellular signaling events known as "outside-in" signaling. This process is critical for cell survival, proliferation, migration, and differentiation. Key signaling molecules activated downstream of α5β1 integrin include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of these kinases leads to the recruitment of other proteins to form focal adhesions and the subsequent activation of major signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Data Presentation

Table 1: Representative Inhibitory Concentrations (IC50) of Cyclic RGD Peptides for Integrin Binding

| Peptide | Integrin Subtype | IC50 (nM) | Reference Cell Line |

| Cyclo(RGDfV) | αvβ3 | ~20 | Not specified |

| Cilengitide (Cyclo(RGDfV)) | αvβ3 | 1.2 | Not specified |

| Cilengitide (Cyclo(RGDfV)) | αvβ5 | 0.3 | Not specified |

| Various Cyclic RGD Peptides | αvβ3 | 7-40 | Not specified |

| Various Cyclic RGD Peptides | αvβ5 | 600-4000 | Not specified |

Table 2: Recommended Concentration Ranges for Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in Cell Adhesion Assays

| Assay Type | Recommended Concentration Range | Purpose |

| Adhesion Promotion (Coating) | 1 - 20 µg/mL | To provide a substrate for cell adhesion via α5β1 integrin. |

| Adhesion Inhibition (in Solution) | 10 - 500 µM | To competitively block the binding of ECM proteins to α5β1 integrin. |

Experimental Protocols

Protocol 1: Cell Adhesion Promotion Assay

This protocol details the methodology for coating a surface with Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) to promote cell adhesion.

Materials:

-

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

-

Sterile phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

Bovine serum albumin (BSA) solution (1% in PBS)

-

Cell line with high α5β1 integrin expression (e.g., Caco-2, MDA-MB-231, U87-MG)

-

Serum-free cell culture medium

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Microplate reader

Procedure:

-

Coating: Prepare a working solution of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in sterile PBS at a concentration range of 1-20 µg/mL. Add 100 µL of the peptide solution to each well of a 96-well plate. As a negative control, add 100 µL of PBS to separate wells.

-

Incubation: Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the peptide to adsorb to the well surface.

-

Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of sterile PBS to remove any unbound peptide.

-

Blocking: Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C to block any non-specific cell binding sites.

-

Cell Seeding: Wash the wells once with 200 µL of PBS. Resuspend the cells in serum-free medium to a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.

-

Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Removal of Non-Adherent Cells: Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Quantification:

-

Fix the adherent cells with 100 µL of methanol for 10 minutes.

-

Aspirate the methanol and allow the plate to air dry.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Air dry the plate completely.

-

Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Cell Adhesion Inhibition Assay

This protocol describes how to use Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in solution to competitively inhibit cell adhesion to an ECM-coated surface.

Materials:

-

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

-

Fibronectin (or other relevant ECM protein)

-

Sterile phosphate-buffered saline (PBS)

-

96-well tissue culture plates

-

Bovine serum albumin (BSA) solution (1% in PBS)

-

Cell line with high α5β1 integrin expression (e.g., Caco-2, MDA-MB-231, U87-MG)

-

Serum-free cell culture medium

-

Quantification reagents (e.g., Crystal Violet or a fluorescence-based assay kit like CyQUANT)

Procedure:

-

ECM Coating: Prepare a 10 µg/mL solution of fibronectin in sterile PBS. Add 100 µL to each well and incubate overnight at 4°C or for 1 hour at 37°C.

-

Blocking: Aspirate the fibronectin solution and wash the wells three times with PBS. Block with 200 µL of 1% BSA for 1 hour at 37°C.

-

Peptide and Cell Preparation:

-

Prepare a 2x stock solution of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in serum-free medium at various concentrations (e.g., ranging from 20 µM to 1 mM). As a negative control, prepare a solution with a non-binding peptide or medium alone.

-

Resuspend cells in serum-free medium to a concentration of 2 x 10^5 cells/mL.

-

-

Pre-incubation: In a separate tube, mix equal volumes of the cell suspension and the 2x peptide solutions. Incubate for 30 minutes at 37°C to allow the peptide to bind to the cell surface integrins.

-

Cell Seeding: Wash the fibronectin-coated and blocked plate once with PBS. Add 100 µL of the cell/peptide mixture to each well.

-

Adhesion Incubation: Incubate for 1-2 hours at 37°C.

-

Washing and Quantification: Follow steps 7 and 8 from the Adhesion Promotion Assay protocol to remove non-adherent cells and quantify the remaining adherent cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in cell adhesion research. By employing these methods, researchers can effectively investigate the role of α5β1 integrin in various biological processes. It is recommended to optimize parameters such as peptide concentration and incubation times for specific cell lines and experimental conditions to achieve the most robust and reproducible results.

Application of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in Fibroblast Adhesion Studies

Application Note & Protocol

Introduction

Fibroblast adhesion to the extracellular matrix (ECM) is a fundamental biological process crucial for tissue development, wound healing, and various pathological conditions. This process is primarily mediated by integrins, a family of transmembrane receptors on the cell surface that recognize specific amino acid sequences within ECM proteins. The most well-characterized of these sequences is the Arg-Gly-Asp (RGD) motif, found in proteins like fibronectin and vitronectin.

Synthetic peptides containing the RGD sequence have been instrumental in studying the molecular mechanisms of cell adhesion. Recently, interest has grown in modified sequences to understand the specificity and regulation of integrin-ligand interactions. This document focuses on the application of the cyclic peptide Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), hereafter referred to as Cyclo(GRGESP). This peptide is notable for substituting the canonical aspartic acid (Asp) with glutamic acid (Glu), forming an RGE sequence. This substitution is known to significantly alter binding affinity to certain integrins, making Cyclo(GRGESP) a valuable tool for dissecting the nuances of fibroblast adhesion.

These notes provide detailed protocols for utilizing Cyclo(GRGESP) in fibroblast adhesion assays, along with data on related peptides and a discussion of the potential signaling pathways involved.

Data Presentation: Comparative Integrin Binding

Quantitative data on the binding of Cyclo(GRGESP) to various integrins is not extensively available in the literature. However, studies on linear and cyclic peptides containing the RGE motif in comparison to the RGD motif provide a strong basis for its expected behavior. Generally, the substitution of Aspartic Acid (D) with Glutamic Acid (E) reduces the binding affinity for αv-class integrins.

Table 1: Comparative Binding Affinities of RGD vs. RGE-containing Ligands

| Ligand | Integrin Subtype | Binding Assay | Result | Reference |

| c(RGDfV) | αvβ3 | Inhibition of Vitronectin Binding | IC50: 4.9 x 10⁻⁸ M | |

| FNIII7-10RGD | αv-class integrins | Single-Cell Force Spectroscopy | Strong binding and adhesion | |

| FNIII7-10RGE | αv-class integrins | Single-Cell Force Spectroscopy | Similar rupture forces to RGD, but reduced cell spreading | |

| GRGDSP | α5β1 | Affinity Chromatography | Eluted a 55 kDa protein | |

| GRGESP | Not specified | Competitive Adhesion Assay | Often used as a negative control for RGD-mediated adhesion | Inferred from common practice |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Immobilization of Cyclo(GRGESP) on Culture Surfaces

This protocol describes the covalent attachment of a cysteine-terminated version of the peptide to a maleimide-activated surface. If the peptide lacks a suitable functional group, passive adsorption can be used, though it may be less stable.

Materials:

-

96-well maleimide-activated microplates

-

Cyclo(GRGESP) with a C-terminal cysteine (or other thiol-containing linker)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Bovine Serum Albumin (BSA)

-

Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

-

Peptide Reconstitution: Dissolve Cyclo(GRGESP)-Cys in sterile PBS to a stock concentration of 1 mg/mL.

-

Coating: Add 100 µL of the peptide solution (at desired final concentrations, e.g., 1-50 µg/mL) to each well of the maleimide-activated plate. For a negative control, use a scrambled peptide sequence. For a positive control, use an RGD-containing cyclic peptide.

-

Incubation: Incubate the plate at room temperature for 2-4 hours or at 4°C overnight to allow for covalent coupling.

-

Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of PBS to remove any unbound peptide.

-

Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining reactive sites and to prevent non-specific cell adhesion.

-

Final Incubation: Incubate for 1 hour at 37°C.

-

Final Wash: Wash the wells twice with PBS before cell seeding. The plates are now ready for the fibroblast adhesion assay.

Protocol 2: Fibroblast Adhesion Assay

This protocol details the steps to quantify fibroblast adhesion to surfaces coated with Cyclo(GRGESP).

Materials:

-

Peptide-coated 96-well plates (from Protocol 1)

-

Human Dermal Fibroblasts (or other fibroblast cell line)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Serum-free DMEM

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Culture: Culture fibroblasts to 80-90% confluency.

-

Cell Harvest: Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with serum-containing medium.

-

Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in serum-free DMEM. Perform a cell count.

-

Seeding: Adjust the cell suspension to a density of 5 x 10⁴ cells/mL in serum-free DMEM. Add 100 µL of the cell suspension to each well of the peptide-coated plate (5,000 cells/well).

-

Adhesion Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Washing: Gently wash the wells twice with 200 µL of warm PBS to remove non-adherent cells.

-

Quantification:

-

Crystal Violet: Fix the remaining cells with 4% paraformaldehyde for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes. Wash thoroughly with water and solubilize the stain with 10% acetic acid. Read the absorbance at 590 nm.

-

Calcein-AM: Add 100 µL of Calcein-AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C. Read fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis: Calculate the percentage of adherent cells for each surface treatment relative to the initial number of cells seeded.

Putative Signaling Pathway for Cyclo(GRGESP)

Fibroblast adhesion is primarily mediated by integrins, which, upon ligand binding, cluster and recruit a complex of proteins to form focal adhesions. This clustering initiates a cascade of intracellular signaling events.

-

Integrin Binding: Cyclo(GRGESP), with its RGE sequence, is expected to be a weak ligand for αv-class integrins (e.g., αvβ3) and α5β1, which are the primary receptors for RGD in fibronectin. The longer side chain of Glutamic acid compared to Aspartic acid can sterically hinder the optimal fit into the binding pocket of these integrins.

-

Focal Adhesion Kinase (FAK): Upon weak integrin ligation and clustering, FAK may be recruited to the cytoplasmic tail of the integrin β-subunit and undergo autophosphorylation. However, the efficiency of this process is likely reduced compared to RGD binding.

-

Downstream Signaling: Phosphorylated FAK serves as a docking site for Src family kinases, which further phosphorylate FAK and other proteins like paxillin and talin. This cascade leads to the activation of pathways involving Rho GTPases (RhoA, Rac1, Cdc42), which regulate the actin cytoskeleton, leading to cell spreading and stress fiber formation. Due to the weaker initial signal from Cyclo(GRGESP), a significant reduction in cell spreading and stress fiber formation is anticipated compared to surfaces coated with RGD peptides.

Therefore, Cyclo(GRGESP) can be used as a tool to study adhesion under conditions of attenuated integrin signaling or as a competitive inhibitor in studies involving RGD-mediated adhesion.

Application Notes and Protocols: Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) in Competitive Binding Assays with RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. The recognition of the Arg-Gly-Asp (RGD) sequence within extracellular matrix (ECM) proteins by certain integrins is a fundamental process in cell biology. Consequently, synthetic RGD-containing peptides are valuable tools for studying integrin-ligand interactions and for the development of targeted therapeutics. In competitive binding assays designed to screen and characterize RGD-based ligands, it is crucial to employ a negative control peptide to ensure the specificity of the observed binding interactions. Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), also denoted as c(GRGESP), serves as an ideal control for such experiments. The substitution of the aspartic acid (Asp, D) residue in the RGD motif with glutamic acid (Glu, E) significantly diminishes or abolishes binding affinity for RGD-dependent integrins. These application notes provide detailed protocols for utilizing c(GRGESP) in competitive binding assays alongside active RGD peptides.

Principle of Competitive Binding Assays

Competitive binding assays are employed to determine the binding affinity of a test ligand (unlabeled peptide) by measuring its ability to compete with a labeled ligand for binding to a specific receptor. In the context of RGD peptides, this typically involves an RGD-recognizing integrin, a labeled RGD peptide (e.g., radiolabeled or biotinylated), and the unlabeled test peptides, including the active RGD peptide and the c(GRGESP) control. The concentration of the unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value, which can be used to determine the binding affinity (Ki).

Data Presentation: Comparative Binding Affinities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various RGD peptides against different integrin subtypes. The data is compiled from literature sources utilizing solid-phase competitive binding assays. The IC50 for Cyclo(GRGESP) is expected to be significantly higher, indicating poor binding affinity, thus validating its use as a negative control.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| Cyclo(GRGESP) | αvβ3 | > 10,000 (expected) | [1] |

| Cyclo(RGDfV) | αvβ3 | 1.5 | [2] |

| Cyclo(RGDfK) | αvβ3 | 2.5 | [2] |

| Cyclo(RGDyK) | αvβ3 | 4.2 | [2] |

| GRGDS (linear) | αvβ3 | 89 | [2] |

| Cyclo(RGDfV) | αvβ5 | 250 | [2] |

| Cyclo(RGDfK) | αvβ5 | 350 | [2] |

| Cyclo(RGDyK) | αvβ5 | 503 | [2] |

| GRGDS (linear) | αvβ5 | 580 | [2] |

| Cyclo(RGDfV) | α5β1 | 141 | [2] |

| Cyclo(RGDfK) | α5β1 | 236 | [2] |

| Cyclo(RGDyK) | α5β1 | 180 | [2] |

| GRGDS (linear) | α5β1 | 335 | [2] |

Experimental Protocols

Two common protocols for competitive binding assays are detailed below: a solid-phase (ELISA-based) assay and a whole-cell-based assay.

Protocol 1: Solid-Phase (ELISA-based) Competitive Binding Assay

This protocol describes a cell-free assay using purified integrin receptors.[2][3]

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin receptor (e.g., αvβ3)

-

Extracellular matrix protein (e.g., vitronectin or fibronectin)

-

Biotinylated RGD peptide (e.g., biotinylated-cyclo[RGDfK])

-

Test peptides: Active RGD peptide and Cyclo(GRGESP)

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

-

Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2 or MgCl2/CaCl2)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin) overnight at 4°C.

-

Blocking: Wash the wells with wash buffer (e.g., TBS with 0.05% Tween-20) and block with blocking buffer for 1-2 hours at room temperature.

-

Competition:

-

Prepare serial dilutions of the test peptides (active RGD peptide and Cyclo(GRGESP)) in assay buffer.

-

Add the purified integrin receptor to the wells.

-

Immediately add the serial dilutions of the test peptides and a fixed concentration of the biotinylated RGD peptide.

-

Incubate for 1-3 hours at room temperature.

-

-

Detection:

-

Wash the wells thoroughly.

-

Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

-

Wash the wells again.

-

Add TMB substrate and incubate in the dark until color develops.

-

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 values.

Protocol 2: Whole-Cell Competitive Radioligand Binding Assay

This protocol utilizes cells expressing the integrin of interest.[1][4]

Materials:

-

Cell line expressing the target integrin (e.g., U87MG cells for αvβ3)

-

Cell culture medium and supplements

-

Radiolabeled RGD peptide (e.g., ¹²⁵I-echistatin or ¹²⁵I-c(RGDyK))

-

Test peptides: Active RGD peptide and Cyclo(GRGESP)

-

Binding buffer (e.g., DMEM with 25 mM HEPES and 1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in multi-well plates.

-

Assay Preparation: On the day of the assay, wash the cells with binding buffer.

-

Competition:

-

Prepare serial dilutions of the test peptides (active RGD peptide and Cyclo(GRGESP)) in binding buffer.

-

Add the serial dilutions of the test peptides to the cells.

-

Add a fixed concentration of the radiolabeled RGD peptide to all wells.

-

Incubate at 4°C or room temperature for a predetermined time to reach equilibrium.

-

-

Washing: Aspirate the binding solution and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells (e.g., with 1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine total binding (radioligand only) and non-specific binding (in the presence of a high concentration of unlabeled active RGD peptide).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC50 values.

-

Visualizations

Integrin Signaling Pathway

Integrin engagement with RGD-containing ligands triggers intracellular signaling cascades that influence cell behavior. This "outside-in" signaling involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits.

Caption: Integrin "Outside-In" Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is essential for understanding the experimental design and data interpretation.

Caption: General workflow for a competitive binding assay.

Conclusion

The cyclic peptide Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is an indispensable tool for validating the specificity of RGD-integrin interactions in competitive binding assays. Its lack of significant binding affinity, due to the substitution of aspartic acid with glutamic acid, provides a reliable baseline for assessing the activity of potential RGD-mimetic compounds. The protocols and data presented herein offer a comprehensive guide for researchers in the field of integrin biology and drug discovery.

References

- 1. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols: Immobilization of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) on Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a derivative of the well-known RGD sequence, is a potent ligand for several integrin receptors, particularly α5β1. The immobilization of this peptide onto various material surfaces is a key strategy in biomaterial science and tissue engineering to promote specific cell adhesion, proliferation, and differentiation. This document provides detailed application notes and experimental protocols for the immobilization of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) and its corresponding negative control peptide, Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), onto common laboratory surfaces.

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in extracellular matrix proteins.[1] Cyclic RGD peptides have been shown to have higher receptor affinity and stability compared to their linear counterparts.[2][3] The functionalization of biomaterial surfaces with these peptides can significantly enhance cellular attachment and subsequent biological responses. For instance, RGD-functionalized surfaces have demonstrated an almost three-fold increase in fibroblast attachment and proliferation compared to unmodified surfaces.[4] The biological response is highly dependent on the method of immobilization, the surface density of the peptide, and the presence of spacer arms.[5][6]

This guide will cover protocols for peptide synthesis, surface functionalization of titanium, gold, and poly(methyl methacrylate) (PMMA), and methods for the characterization and biological evaluation of the modified surfaces.

Data Presentation

Table 1: Quantitative Data on RGD Content and Surface Wettability

| Surface Type | RGD Concentration in Solution (mg/mL) | Immobilized RGD Content (mg/cm²) | RGD Uptake Efficiency (%) | Water Contact Angle (°) | Reference |

| Nano-P(3HB-co-4HB) | 0.5 | - | - | - | [7][8] |

| Nano-P(3HB-co-4HB) | 1.0 | - | - | - | [7][8] |

| Nano-P(3HB-co-4HB) | 1.5 | - | - | - | [7][8] |

| Nano-P(3HB-co-4HB) | 2.0 | 0.6 | 82.8 ± 1.4 | 14.7 ± 1.5 | [7][8] |

| PEGylated substrate | N/A | N/A | N/A | 67 ± 3 | [9] |

| C-pept on PEGylated substrate | N/A | N/A | N/A | 78 ± 3 | [9] |

Table 2: Cell Adhesion and Proliferation Data

| Surface Modification | Cell Type | Time Point | Cell Adhesion (cells/mm²) | Proliferation Fold Increase | Reference |

| Unmodified Silicon | Fibroblasts | 4 days | - | 1 | [4] |

| RGD-immobilized Silicon | Fibroblasts | 4 days | - | ~3 | [4] |

| Untreated Titanium | Endothelial Cells | 3 days | - | 1 | [2] |

| c-RGD on Titanium | Endothelial Cells | 3 days | Significantly Higher | Significantly Higher | [2] |

| PMMA | Osteoblasts | 22 days | - | 10 | [5] |

| Fibronectin | HUVECs | 24 hours | >300 | - | [3] |

| cyclic RGD | HUVECs | 24 hours | >300 | - | [3] |

| linear RGD | HUVECs | 24 hours | <200 | - | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[10][11]

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-amino acids (Gly, Arg(Pbf), Asp(OtBu), Ser(tBu))

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (95:2.5:2.5 v/v/v)

-

Cyclization reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Ser(tBu), Glu(OtBu), Gly, Arg(Pbf), Gly) to the growing peptide chain. For each coupling step, activate the Fmoc-amino acid with HBTU and HOBt in the presence of DIPEA in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Cyclization: Dissolve the linear peptide in a dilute solution of DMF. Add BOP reagent and DIPEA to facilitate head-to-tail cyclization. Monitor the reaction by HPLC.

-

Purification: Purify the cyclic peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Note: The synthesis of the control peptide, Cyclo(Gly-Arg-Gly-Glu-Ser-Pro), follows the same protocol with the substitution of Fmoc-Asp(OtBu) with Fmoc-Glu(OtBu) in the corresponding coupling step.

Protocol 2: Immobilization of Cyclic Peptides on Titanium Surfaces

This protocol utilizes a three-step covalent attachment method.[12][13][14]

Materials:

-

Titanium substrates

-

3-Aminopropyltriethoxysilane (APTES)

-

Toluene (dry)

-

N-Succinimidyl-3-maleimidopropionate (SMP) cross-linker

-

Cyclic peptide with a C-terminal cysteine residue (can be added during synthesis)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Surface Preparation: Clean the titanium substrates by sonicating in acetone, ethanol, and distilled water. Dry under a stream of nitrogen.

-

Silanization: Immerse the cleaned substrates in a 5% (v/v) solution of APTES in dry toluene. Heat at 120°C for 3 hours. After the reaction, sonicate the substrates in chloroform, acetone, methanol, and finally rinse extensively with water.

-

Cross-linker Attachment: Incubate the APTES-modified substrates in a solution of SMP in a suitable organic solvent (e.g., DMF) for 2 hours at room temperature. Wash the substrates with the solvent and then with water.

-

Peptide Immobilization: Dissolve the cysteine-terminated cyclic peptide in PBS (pH 7.4) and incubate the SMP-functionalized substrates in this solution for 2 hours at room temperature. The thiol group of the cysteine will react with the maleimide group of the SMP.

-

Final Washing: Wash the peptide-functionalized substrates thoroughly with PBS and distilled water to remove any non-covalently bound peptides.

Protocol 3: Immobilization of Cyclic Peptides on Gold Surfaces

This protocol leverages the strong affinity of thiol groups for gold surfaces.[15][16][17]

Materials:

-

Gold-coated substrates

-

Cyclic peptide with a C-terminal cysteine or other thiol-containing linker

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Surface Cleaning: Clean the gold substrates by immersing them in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes (use with extreme caution). Rinse thoroughly with distilled water and ethanol.

-

Peptide Solution Preparation: Dissolve the thiol-containing cyclic peptide in ethanol or PBS to a final concentration of 0.1-1 mg/mL.

-

Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold substrates in the peptide solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

-

Rinsing: After incubation, rinse the substrates with ethanol and then PBS to remove non-specifically adsorbed peptides.

-

Drying: Dry the functionalized substrates under a gentle stream of nitrogen.

Protocol 4: Immobilization of Cyclic Peptides on PMMA Surfaces

This protocol describes a method for the covalent attachment of peptides to PMMA.[5][18]

Materials:

-

PMMA substrates

-

Hexamethylenediamine (HMDA)

-

Glutaraldehyde solution

-

Cyclic peptide with a primary amine group

-

Sodium borohydride solution

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Surface Amination: Immerse the PMMA substrates in an aqueous solution of HMDA to introduce primary amine groups on the surface. This can be done at elevated temperatures (e.g., 50°C) for several hours.

-

Activation with Glutaraldehyde: Treat the aminated PMMA surface with a solution of glutaraldehyde in PBS for 1-2 hours. This acts as a homobifunctional cross-linker.

-

Peptide Coupling: Incubate the glutaraldehyde-activated surface with a solution of the amine-containing cyclic peptide in PBS for 2-4 hours.

-

Reduction: Reduce the formed Schiff bases by treating the surface with a solution of sodium borohydride to form stable secondary amine bonds.

-

Washing: Thoroughly wash the substrates with PBS and distilled water.

Mandatory Visualizations

Signaling Pathways

Caption: Integrin-mediated signaling pathway upon binding of immobilized c(GRGDSP).

Experimental Workflows

Caption: General workflow for surface functionalization with cyclic peptides.